This compound can be classified as:
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves several key steps:
For large-scale production, methods may include continuous flow reactors and automated systems to enhance yield and purity while maintaining quality control.
The molecular structure of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide can be described as follows:
Property | Value |
---|---|
Molecular Weight | 443.4 g/mol |
InChI | InChI=1S/C17H19F3N5O3/c1... |
SMILES | COc1nc(CNC(=O)c2ccccc2S(=O)(=O)C(F)F)nc(N2CCOCC2)n1 |
This structural complexity contributes to its unique chemical properties and biological activities.
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Potassium permanganate |
Reduction | Hydrogen gas with palladium |
Substitution | Nucleophiles such as amines |
The mechanism of action for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes involved in critical metabolic pathways in bacteria or cancer cells, leading to cell death or growth inhibition. The presence of the trifluoromethyl group enhances its binding affinity to these targets due to increased lipophilicity and stability.
The physical and chemical properties of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
These properties suggest potential applications in pharmaceutical formulations where solubility and stability are critical factors.
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific applications:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4